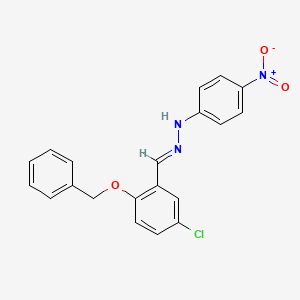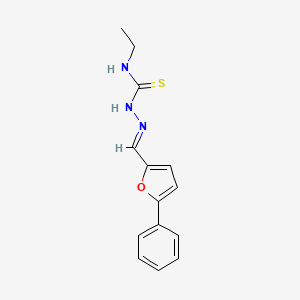![molecular formula C21H19NO4 B5908161 3-{4-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid](/img/structure/B5908161.png)
3-{4-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid is a chemical compound that has gained significant interest in the scientific research community due to its potential therapeutic applications. This compound is also commonly referred to as MPAA, and it is a derivative of pyrrolidine.
Mécanisme D'action
The mechanism of action of MPAA is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
MPAA has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
MPAA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to be effective in a range of in vitro and in vivo models. However, its use is limited by its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on MPAA. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further research is needed to fully elucidate the mechanism of action of MPAA and to identify its molecular targets. Finally, there is a need for more extensive preclinical and clinical studies to evaluate the safety and efficacy of MPAA in humans.
Méthodes De Synthèse
The synthesis of MPAA is a complex process that involves the use of various chemical reagents and catalysts. The most common method of synthesizing MPAA involves the reaction of 4-(3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl)benzaldehyde with acetic anhydride in the presence of a Lewis acid catalyst. The resulting product is then treated with hydrochloric acid to obtain MPAA.
Applications De Recherche Scientifique
MPAA has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. Furthermore, it has been found to be effective in the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-3-[4-[3-[(3-methylphenyl)methyl]-2,5-dioxopyrrolidin-1-yl]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-14-3-2-4-16(11-14)12-17-13-19(23)22(21(17)26)18-8-5-15(6-9-18)7-10-20(24)25/h2-11,17H,12-13H2,1H3,(H,24,25)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESCSAZSPUPZOK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908081.png)
![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5908087.png)


![2-[(2-ethoxy-4-{2-[(ethylamino)carbonothioyl]carbonohydrazonoyl}phenoxy)methyl]benzonitrile](/img/structure/B5908103.png)
![N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5908104.png)
![N'-[1-(3-bromo-4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5908115.png)
![N-{2-[2-(2-bromobenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5908117.png)



![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908171.png)
![6-[4-(diethylamino)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908184.png)
![2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole)](/img/structure/B5908187.png)
